

# A Technical Guide to the Quantum Yield of ATTO 390 Azide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the photophysical properties of **ATTO 390 azide**, with a specific focus on its fluorescence quantum yield. It includes a detailed experimental protocol for its determination and illustrates key processes through diagrams. ATTO 390 is a fluorescent label with a coumarin structure, notable for its high fluorescence quantum yield, significant Stokes shift, and good photostability.<sup>[1][2][3][4]</sup> The azide modification allows for its use in "click chemistry" reactions, enabling the labeling of biomolecules.<sup>[4][5][6]</sup>

## Quantitative Data: Photophysical Properties of ATTO 390

The key photophysical parameters of ATTO 390 are summarized in the table below. These properties make it a robust fluorophore for various life science applications, including high-sensitivity detection and single-molecule work.<sup>[3]</sup>

| Property                                         | Value                                                  | Reference    |
|--------------------------------------------------|--------------------------------------------------------|--------------|
| Fluorescence Quantum Yield (η <sub>fl</sub> )    | 90%                                                    | [1][3][7][8] |
| Absorption Maximum (λ <sub>abs</sub> )           | 390 nm                                                 | [1][7][8]    |
| Emission Maximum (λ <sub>fl</sub> )              | 476 nm                                                 | [1][7][8]    |
| Molar Extinction Coefficient (ε <sub>max</sub> ) | 2.4 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup> | [1][7][8]    |
| Fluorescence Lifetime (t <sub>fl</sub> )         | 5.0 ns                                                 | [1][7][8]    |
| Molecular Weight                                 | 543.66 g/mol                                           |              |

## Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield ( $\Phi_F$ ) of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9] This protocol outlines the steps for determining the quantum yield of **ATTO 390 azide** using this approach.

### 1. Principle

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[9] In the comparative method, a solution of the test sample (**ATTO 390 azide**) and a standard sample with a known quantum yield are prepared with identical absorbance at the same excitation wavelength.[9] By comparing the integrated fluorescence intensities of the two solutions under identical conditions, the quantum yield of the test sample can be calculated.[9] The calculation is based on the following equation:

$$\Phi_X = \Phi_{ST} * (\text{Grad}X / \text{Grad}ST) * (\eta_2X / \eta_2ST)$$

Where:

- $\Phi$  is the fluorescence quantum yield.

- $\text{Grad}$  is the gradient from the plot of integrated fluorescence intensity versus absorbance.
- $\eta$  is the refractive index of the solvent.
- The subscripts X and ST denote the test sample and the standard, respectively.[\[9\]](#)

## 2. Materials and Equipment

### • **ATTO 390 Azide**

- Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>,  $\Phi_F = 0.54$ ).
- Solvent: High-purity solvent (e.g., ethanol with 0.1% trifluoroacetic acid, water, or phosphate-buffered saline, ensuring both sample and standard are soluble).
- UV-Vis Spectrophotometer
- Fluorescence Spectrometer (Fluorometer)
- Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.[\[9\]](#)
- Volumetric flasks and pipettes for accurate solution preparation.

## 3. Methodology

### a. Preparation of Stock Solutions:

- Prepare a concentrated stock solution of **ATTO 390 azide** in the chosen solvent.
- Prepare a concentrated stock solution of the quantum yield standard in the same solvent, if possible.

### b. Preparation of Dilutions:

- From the stock solutions, prepare a series of at least five dilutions for both the **ATTO 390 azide** and the standard.

- The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize re-absorption effects.[9]

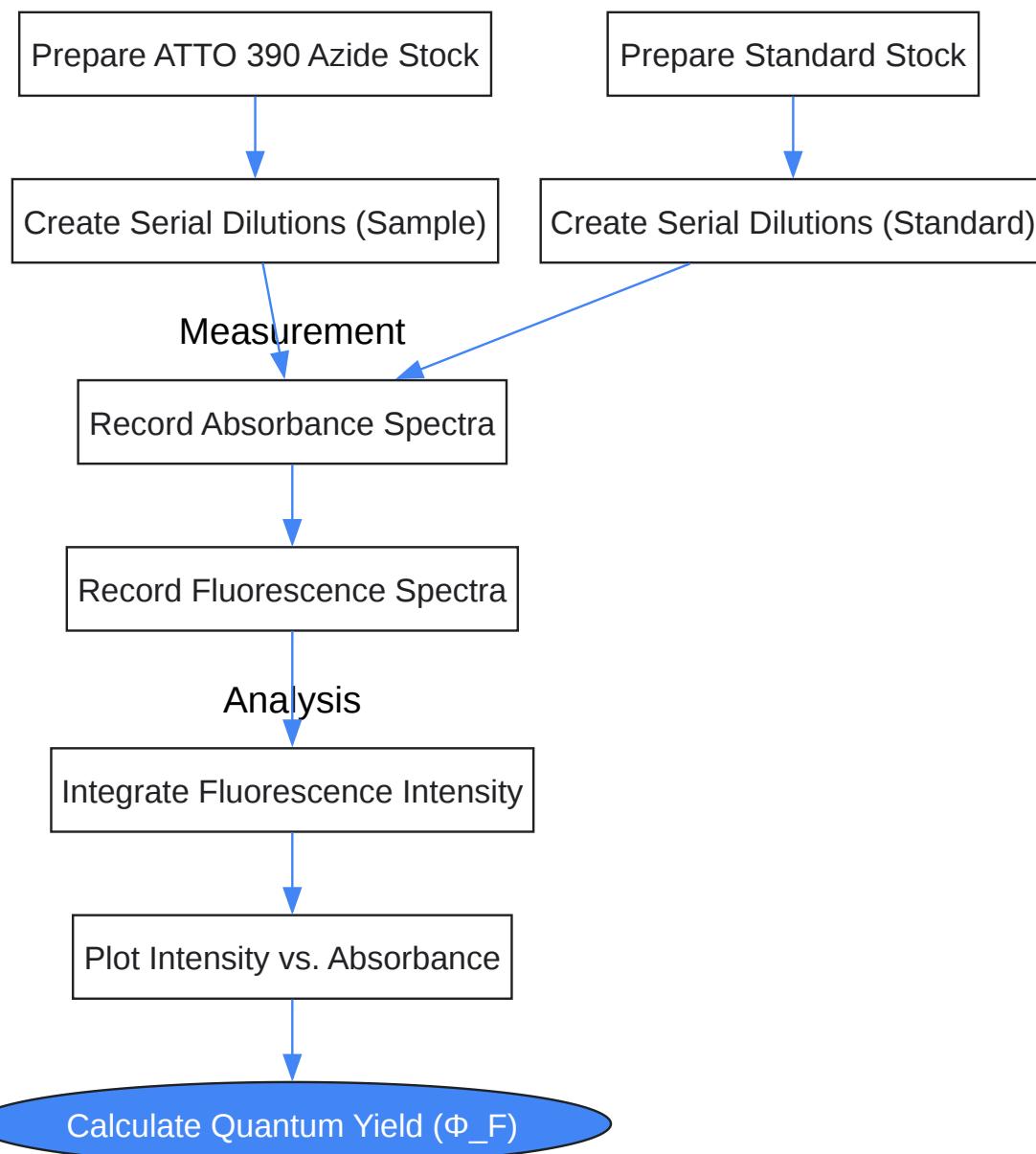
c. Absorbance Measurements:

- Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the **ATTO 390 azide** and the standard.
- Record the absorbance value at the chosen excitation wavelength for each solution.

d. Fluorescence Measurements:

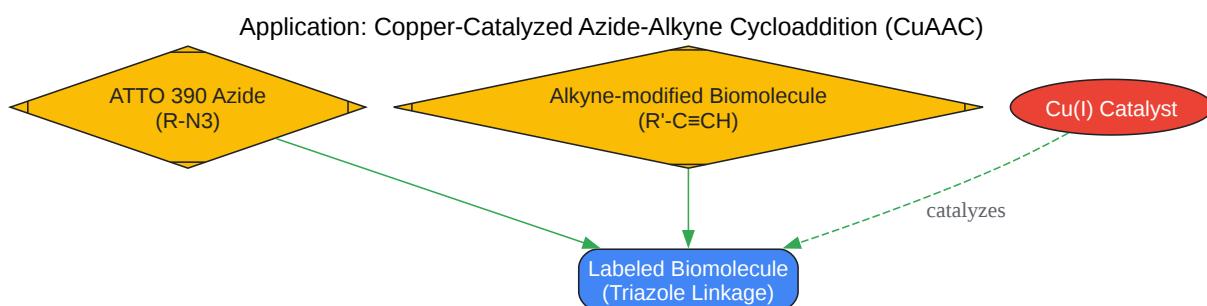
- Set the excitation wavelength on the fluorometer to be the same as that used for the absorbance measurements.
- Record the fluorescence emission spectrum for each dilution of the **ATTO 390 azide** and the standard. Ensure the entire emission spectrum is captured.
- It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

e. Data Analysis:


- For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
- For both the **ATTO 390 azide** and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
- Perform a linear regression for both sets of data. The slope of the resulting line is the gradient (Grad) for the sample and the standard.
- Using the equation provided in the "Principle" section, calculate the quantum yield of **ATTO 390 azide**.

## Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and a key application of **ATTO 390 azide**.


### Experimental Workflow for Quantum Yield Determination

#### Preparation



[Click to download full resolution via product page](#)

Caption: Workflow for the comparative method of quantum yield determination.



[Click to download full resolution via product page](#)

Caption: **ATTO 390 azide** in a "click chemistry" reaction.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ATTO 390 azide, 1mg | Products | Leica Microsystems [[leica-microsystems.com](http://leica-microsystems.com)]
- 2. leica-microsystems.com [[leica-microsystems.com](http://leica-microsystems.com)]
- 3. leica-microsystems.com [[leica-microsystems.com](http://leica-microsystems.com)]
- 4. sigmaaldrich.com [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 5. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 6. docs.aatbio.com [[docs.aatbio.com](http://docs.aatbio.com)]
- 7. Fluorescent Labels | Products | Leica Microsystems [[leica-microsystems.com](http://leica-microsystems.com)]
- 8. ATTO 390 azide, 5mg | Products | Leica Microsystems [[leica-microsystems.com](http://leica-microsystems.com)]

- 9. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [A Technical Guide to the Quantum Yield of ATTO 390 Azide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12055858#quantum-yield-of-atto-390-azide\]](https://www.benchchem.com/product/b12055858#quantum-yield-of-atto-390-azide)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)